REACTION_SMILES
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[C:11]([C:12](=[O:13])[O-:14])(=[O:15])[O:16][CH2:17][CH3:18].[CH3:1][c:2]1[c:3]([N+:8](=[O:9])[O-:10])[cH:4][n:5][cH:6][cH:7]1.[CH3:30][CH2:31][O:32][C:33](=[O:34])[CH3:35].[CH3:37][C:38](=[O:39])[OH:40].[N:19]12[CH2:20][CH2:21][CH2:22][N:23]=[C:24]1[CH2:25][CH2:26][CH2:27][CH2:28][CH2:29]2.[OH2:36]>>[CH2:1]([c:2]1[c:3]([N+:8](=[O:9])[O-:10])[cH:4][n:5][cH:6][cH:7]1)[C:12]([C:11](=[O:15])[O:16][CH2:17][CH3:18])=[O:13]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)C(=O)[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccncc1[N+](=O)[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
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CCOC(C)=O
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
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CC(=O)O
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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C1CCC2=NCCCN2CC1
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
CCOC(=O)C(=O)Cc1ccncc1[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |